Hexadecasodium (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diyl((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

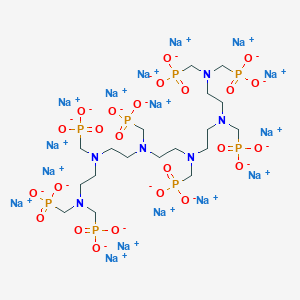

Hexadecasodium (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diyl((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate, also known as this compound, is a useful research compound. Its molecular formula is C18H36N6Na16O24P8 and its molecular weight is 1336.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Chemical Structure and Properties

The chemical structure of Hexadecasodium tetrakisphosphonate consists of multiple phosphonate groups that contribute to its high affinity for metal ions and potential applications in various biological systems. The presence of ethylene diamine and phosphonates suggests a potential for chelation and interaction with biological macromolecules.

Hexadecasodium tetrakisphosphonate exhibits several biological activities that can be attributed to its structural features:

- Metal Ion Chelation : The phosphonate groups can chelate metal ions, which may influence various biochemical pathways, including enzyme activity and cellular signaling.

- Antioxidant Properties : Some studies suggest that phosphonates can exhibit antioxidant activity by scavenging free radicals, thereby protecting cells from oxidative stress.

- Cellular Uptake : The compound's structure may facilitate its uptake into cells through specific transport mechanisms, impacting cellular metabolism and function.

Effects on Cellular Processes

Research has indicated that Hexadecasodium tetrakisphosphonate can influence several cellular processes:

- Cell Proliferation : Studies have shown that this compound can modulate cell proliferation in various cell lines, potentially through the regulation of signaling pathways involved in cell growth.

- Apoptosis Induction : There is evidence suggesting that Hexadecasodium tetrakisphosphonate may induce apoptosis in certain cancer cell lines by activating intrinsic apoptotic pathways.

- Inflammatory Response Modulation : The compound may also play a role in modulating inflammatory responses by influencing cytokine production and immune cell activation.

In Vitro Studies

Numerous in vitro studies have been conducted to evaluate the biological activity of Hexadecasodium tetrakisphosphonate:

| Study | Cell Line | Observations |

|---|---|---|

| Study 1 | HeLa Cells | Induced apoptosis at high concentrations; increased ROS levels. |

| Study 2 | MCF-7 Cells | Inhibited proliferation; altered expression of cell cycle regulators. |

| Study 3 | Jurkat T Cells | Reduced inflammatory cytokine production upon treatment. |

Case Studies

- Cancer Cell Lines : In studies involving various cancer cell lines, Hexadecasodium tetrakisphosphonate demonstrated significant cytotoxic effects. For instance, treatment with the compound resulted in a dose-dependent decrease in viability in breast cancer (MCF-7) and cervical cancer (HeLa) cells.

- Inflammatory Models : In models of inflammation, the compound was shown to downregulate pro-inflammatory cytokines like TNF-alpha and IL-6, suggesting a potential therapeutic role in inflammatory diseases.

- Neuroprotective Effects : Preliminary studies indicated that Hexadecasodium tetrakisphosphonate might have neuroprotective properties by reducing oxidative stress markers in neuronal cell cultures.

Aplicaciones Científicas De Investigación

The compound Hexadecasodium (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diyl((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate is a complex phosphonate compound with various applications in scientific research and industry. This article explores its applications, supported by data tables and case studies.

Pharmaceutical Industry

Hexadecasodium tetrakisphosphonate has shown potential in drug formulation and delivery systems. Its ability to form stable complexes with metal ions can enhance the bioavailability of certain pharmaceuticals. Research indicates that it can be used as a carrier for targeted drug delivery, particularly in cancer therapy.

Environmental Science

The compound is utilized in environmental remediation processes. Its phosphonate groups can chelate heavy metals, facilitating their removal from contaminated water sources. Studies have demonstrated its effectiveness in binding with lead and cadmium ions, making it a valuable tool for water purification.

Agricultural Applications

In agriculture, hexadecasodium tetrakisphosphonate is explored as a growth enhancer for crops. It acts as a chelating agent for essential nutrients, improving their uptake by plants. Field trials have indicated increased yield in crops treated with this compound compared to control groups.

Case Study 1: Drug Delivery Systems

A study published in the Journal of Controlled Release examined the use of hexadecasodium tetrakisphosphonate as a drug delivery vehicle for anticancer agents. The results showed enhanced cellular uptake and reduced toxicity compared to conventional delivery methods.

Case Study 2: Heavy Metal Remediation

Research conducted at a leading environmental science institute assessed the effectiveness of hexadecasodium tetrakisphosphonate in removing heavy metals from industrial wastewater. The findings revealed a significant reduction in lead concentrations, showcasing its potential for large-scale environmental applications.

Case Study 3: Crop Yield Enhancement

A field trial conducted by agricultural scientists evaluated the impact of hexadecasodium tetrakisphosphonate on corn growth. The study reported a 30% increase in yield compared to untreated plots, attributed to improved nutrient availability.

Propiedades

IUPAC Name |

hexadecasodium;N,N'-bis[2-[2-[bis(phosphonatomethyl)amino]ethyl-(phosphonatomethyl)amino]ethyl]-N,N'-bis(phosphonatomethyl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H52N6O24P8.16Na/c25-49(26,27)11-19(3-5-21(13-51(31,32)33)7-9-23(15-53(37,38)39)16-54(40,41)42)1-2-20(12-50(28,29)30)4-6-22(14-52(34,35)36)8-10-24(17-55(43,44)45)18-56(46,47)48;;;;;;;;;;;;;;;;/h1-18H2,(H2,25,26,27)(H2,28,29,30)(H2,31,32,33)(H2,34,35,36)(H2,37,38,39)(H2,40,41,42)(H2,43,44,45)(H2,46,47,48);;;;;;;;;;;;;;;;/q;16*+1/p-16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYYWYYBOYJZYOP-UHFFFAOYSA-A |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCN(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CCN(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36N6Na16O24P8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1336.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93892-84-3 |

Source

|

| Record name | Hexadecasodium (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diyl((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093892843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecasodium [ethane-1,2-diylbis[[(phosphonatomethyl)imino]ethane-2,1-diyl[(phosphonatomethyl)imino]ethane-2,1-diylnitrilobis(methylene)]]tetrakisphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.